molecular formula C39H62O13 B1248948 Sansevierin A

Sansevierin A

Cat. No.: B1248948
M. Wt: 738.9 g/mol
InChI Key: URNUXDFCHWVPIM-SKCSWGLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sansevierin A is a natural product found in Sansevieria ehrenbergii with data available.

Scientific Research Applications

Antiallergic and Anti-anaphylactic Activity

  • The ethanolic extract of Sansevieria trifasciata leaves, containing Sansevierin A, showed promising antiallergic and anti-anaphylactic activity in rodent models. This suggests potential therapeutic applications for allergies and anaphylaxis (Andhare, Raut, & Naik, 2012).

Anticancer Properties

  • This compound, isolated from Sansevieria ehrenbergii, demonstrated inhibition of cancer cell growth. Most saponins from this plant, including this compound, exhibited antimicrobial activity, especially against pathogenic fungi (Pettit, Zhang, Pinilla, et al., 2005).
  • In another study, root extracts of Sansevieria liberica showed significant anticancer activity in various in vitro and in vivo models, highlighting the therapeutic potential of compounds from this genus in cancer treatment (Akindele, Wani, Sharma, et al., 2015).

Phytochemical Analysis and Medicinal Uses

  • A study on Sansevieria trifasciata revealed the presence of various phytochemical compounds, including alkaloids, flavonoids, saponins, steroids, and triterpenoids. These compounds contribute to the plant's medicinal properties used in treating infectious diseases and potential anti-diabetic applications (Oomariyah & Dijk, 2022).

Antibacterial and Anti-biofilm Properties

  • Sansevieria trifasciata, containing this compound, demonstrated antibacterial and anti-biofilm-forming activities against Pseudomonas aeruginosa, indicating potential for therapeutic use in preventing bacterial biofilms and related infectious diseases (Dewatisari, 2022).

Corrosion Inhibition

  • Sansevieria trifasciata extract, which includes this compound, showed effective inhibition of aluminium corrosion in acidic and alkaline media. This suggests potential industrial applications in corrosion prevention (Oguzie, 2007).

Ethnobotanical Uses

  • Sansevieria species, including those containing this compound, have diverse ethnobotanical uses, such as in medicinal applications for respiratory problems, skin infections, and rheumatism. Phytochemical analyses of these plants have revealed the presence of alkaloids, flavonoids, and steroids (Maroyi, 2019).

Properties

Molecular Formula

C39H62O13

Molecular Weight

738.9 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,20S)-20-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H62O13/c1-17-6-11-39(47-16-17)18(2)28-25(52-39)14-23-27-22(8-10-38(23,28)5)37(4)9-7-21(12-20(37)13-24(27)41)49-36-34(32(45)30(43)26(15-40)50-36)51-35-33(46)31(44)29(42)19(3)48-35/h13,17-19,21-36,40-46H,6-12,14-16H2,1-5H3/t17-,18+,19+,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,31-,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1

InChI Key

URNUXDFCHWVPIM-SKCSWGLRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4[C@@H](C=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(C=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)O)C)C)OC1

Synonyms

sansevierin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sansevierin A
Reactant of Route 2
Sansevierin A
Reactant of Route 3
Sansevierin A
Reactant of Route 4
Sansevierin A
Reactant of Route 5
Sansevierin A
Reactant of Route 6
Sansevierin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.